molecular formula C30H22O2 B11965399 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one CAS No. 65648-91-1

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one

Cat. No.: B11965399
CAS No.: 65648-91-1
M. Wt: 414.5 g/mol
InChI Key: MRIYNLXCRJKRPA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one is an organic compound with a complex structure that includes a cyclopentadienone core substituted with methoxyphenyl and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentadienone Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to form the cyclopentadienone ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various cyclopentadienone derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one is unique due to its specific substitution pattern and the presence of a cyclopentadienone core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65648-91-1

Molecular Formula

C30H22O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C30H22O2/c1-32-25-19-17-24(18-20-25)27-26(21-11-5-2-6-12-21)28(22-13-7-3-8-14-22)30(31)29(27)23-15-9-4-10-16-23/h2-20H,1H3

InChI Key

MRIYNLXCRJKRPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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